molecular formula C14H16O6 B14268165 Methyl 2-oxo-4-(3,4,5-trimethoxyphenyl)but-3-enoate CAS No. 162087-77-6

Methyl 2-oxo-4-(3,4,5-trimethoxyphenyl)but-3-enoate

Cat. No.: B14268165
CAS No.: 162087-77-6
M. Wt: 280.27 g/mol
InChI Key: SMBFWLCCKYRMPX-UHFFFAOYSA-N
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Description

Methyl 2-oxo-4-(3,4,5-trimethoxyphenyl)but-3-enoate is an organic compound characterized by the presence of a trimethoxyphenyl group. This compound is notable for its diverse applications in medicinal chemistry and its potential therapeutic properties. The trimethoxyphenyl group is a versatile pharmacophore that has been incorporated into various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-4-(3,4,5-trimethoxyphenyl)but-3-enoate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with methyl acetoacetate in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and improve safety .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-4-(3,4,5-trimethoxyphenyl)but-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds .

Scientific Research Applications

Methyl 2-oxo-4-(3,4,5-trimethoxyphenyl)but-3-enoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-oxo-4-(3,4,5-trimethoxyphenyl)but-3-enoate involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90). This inhibition disrupts cellular processes, leading to anti-cancer effects. The compound also interacts with thioredoxin reductase and histone lysine-specific demethylase 1, contributing to its therapeutic properties .

Comparison with Similar Compounds

Uniqueness: Methyl 2-oxo-4-(3,4,5-trimethoxyphenyl)but-3-enoate is unique due to its trimethoxyphenyl group, which enhances its bioactivity and specificity compared to other similar compounds. This group allows for more effective targeting of molecular pathways, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

162087-77-6

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

methyl 2-oxo-4-(3,4,5-trimethoxyphenyl)but-3-enoate

InChI

InChI=1S/C14H16O6/c1-17-11-7-9(5-6-10(15)14(16)20-4)8-12(18-2)13(11)19-3/h5-8H,1-4H3

InChI Key

SMBFWLCCKYRMPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C(=O)OC

Origin of Product

United States

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